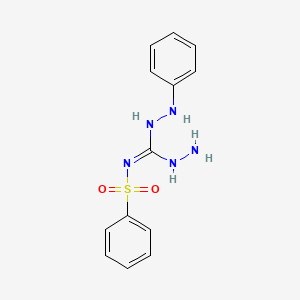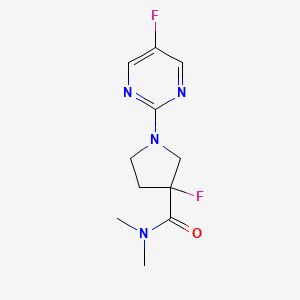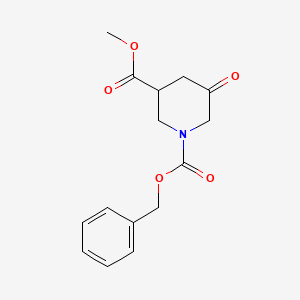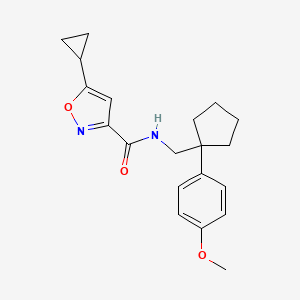
N-(Hydrazino(2-phenylhydrazino)methylene)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Hydrazino(2-phenylhydrazino)methylene)benzenesulfonamide, also known as PHS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PHS is a sulfonamide derivative that is synthesized through a multistep process. Its unique chemical structure and properties make it an ideal candidate for various research applications.
Aplicaciones Científicas De Investigación
Anticancer Activity
N-(Hydrazino(2-phenylhydrazino)methylene)benzenesulfonamide: derivatives have been studied for their potential as anticancer agents. The compound’s ability to inhibit carbonic anhydrase IX (CA IX) is particularly noteworthy. CA IX is overexpressed in many solid tumors, and its inhibition can disrupt uncontrolled cell proliferation and tumor hypoxia . Derivatives of this compound have shown significant anti-proliferative activity against breast cancer cell lines, making it a promising candidate for cancer therapy .
Antimicrobial Properties
The same derivatives that show promise in cancer treatment also exhibit antimicrobial properties. By inhibiting CA IX, these compounds can affect the pH regulation in bacteria, potentially leading to new antimicrobial therapies . This dual functionality enhances the compound’s value in pharmaceutical research.
Enzyme Inhibition
The selective inhibition of enzymes like CA IX is crucial for developing targeted therapies. The derivatives of N-(Hydrazino(2-phenylhydrazino)methylene)benzenesulfonamide have been shown to possess remarkable selectivity for CA IX over CA II, with inhibition constants in the nanomolar range . This specificity is essential for minimizing side effects and increasing therapeutic efficacy.
Apoptosis Induction
One of the derivatives, identified as 4e, has been able to induce apoptosis in triple-negative breast cancer cell lines. This is achieved by a significant increase in annexin V-FITC percent, indicating the compound’s potential to trigger programmed cell death in cancer cells .
Cellular Uptake Studies
Research has also been conducted on the cellular uptake of these derivatives using High-Performance Liquid Chromatography (HPLC) methods. Understanding how these compounds are absorbed and processed by cells is vital for assessing their therapeutic potential .
Hybridization with Triazoles
Hybridization with triazoles represents an advanced approach in synthesizing more potent therapeutic candidates. Triazole-benzenesulfonamide hybrids have shown a wide spectrum of biological activities, including anti-malarial, anti-bacterial, anti-tumor, anti-cancer, anti-convulsant, and analgesic properties . The combination of these pharmacophores could lead to novel treatments with higher potency and fewer side effects.
Propiedades
IUPAC Name |
1-amino-3-anilino-2-(benzenesulfonyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c14-15-13(17-16-11-7-3-1-4-8-11)18-21(19,20)12-9-5-2-6-10-12/h1-10,16H,14H2,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVYHTZUIVLPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=NS(=O)(=O)C2=CC=CC=C2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NN/C(=N/S(=O)(=O)C2=CC=CC=C2)/NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Hydrazino(2-phenylhydrazino)methylene)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2916675.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2916679.png)

![8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B2916681.png)



![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2916686.png)
![[1-(Cyclopropylamino)cyclobutyl]methanol](/img/structure/B2916689.png)

![3-(4-Methoxyphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2916691.png)
![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2916692.png)
